7-methoxy-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one
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Description
The compound “7-methoxy-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one” belongs to a class of organic compounds known as chromanones . Chromanones are characterized by a chroman ring system (a benzene ring fused to a dihydropyran ring) with a ketone functional group at the 4-position . The presence of a methoxy group at the 7-position and a thienylmethylene group at the 3-position further distinguishes this particular compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromanone core, with additional functional groups (methoxy and thienylmethylene) attached. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
Chromanones, being aromatic compounds, typically undergo electrophilic substitution reactions . The presence of electron-donating (methoxy) and electron-withdrawing (thienylmethylene) groups could influence the reactivity of the compound in these reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy group could increase the compound’s solubility in polar solvents, while the aromatic chromanone core could contribute to its stability .Mechanism of Action
Future Directions
Given the diverse biological activities exhibited by chromanone derivatives , this compound could potentially be of interest in various fields, including medicinal chemistry and drug discovery. Further studies could focus on exploring its biological activities, optimizing its synthesis, and investigating its mechanism of action.
Properties
IUPAC Name |
(3Z)-7-methoxy-3-(thiophen-2-ylmethylidene)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-17-11-4-5-13-14(8-11)18-9-10(15(13)16)7-12-3-2-6-19-12/h2-8H,9H2,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKGBHUVQVJOU-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CS3)/CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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